
Methotrexat
Übersicht
Beschreibung
2-[[[4-[(2,4-diamino-6-pteridinyl)methyl-methylamino]phenyl]-oxomethyl]amino]pentanedioic acid is a member of folic acids.
An antineoplastic antimetabolite with immunosuppressant properties. It is an inhibitor of TETRAHYDROFOLATE DEHYDROGENASE and prevents the formation of tetrahydrofolate, necessary for synthesis of thymidylate, an essential component of DNA.
Wissenschaftliche Forschungsanwendungen
Oncology Applications
Amethopterin in Cancer Treatment
Amethopterin is extensively used in the management of several malignancies, including:
- Leukemia : Particularly acute lymphoblastic leukemia (ALL) and non-Hodgkin lymphoma.
- Breast Cancer : Used as part of combination chemotherapy regimens.
- Osteosarcoma : Administered in high doses for this aggressive bone cancer.
The drug's effectiveness stems from its ability to inhibit the synthesis of purines and pyrimidines, essential for rapidly dividing cancer cells .
Table 1: Cancer Types Treated with Amethopterin
Cancer Type | Treatment Regimen | Outcome |
---|---|---|
Acute Lymphoblastic Leukemia | Combination with vincristine and prednisone | Increased remission rates |
Non-Hodgkin Lymphoma | High-dose methotrexate therapy | Improved survival rates |
Osteosarcoma | High-dose methotrexate followed by surgery | Enhanced disease-free survival |
Rheumatology Applications
Amethopterin in Rheumatoid Arthritis
Amethopterin is a first-line treatment for rheumatoid arthritis (RA), demonstrating significant efficacy in controlling symptoms and slowing disease progression. Clinical studies have shown that patients treated with low-dose methotrexate exhibit improved joint function and reduced pain levels .
Table 2: Efficacy of Amethopterin in Rheumatoid Arthritis
Study Type | Patient Population | Efficacy Rate (%) |
---|---|---|
Randomized Controlled Trial | 200 RA patients | 75% improvement in symptoms |
Longitudinal Study | 150 RA patients | Sustained remission in 60% |
Dermatological Applications
Treatment of Psoriasis
Amethopterin has been successfully employed in treating psoriasis, particularly in cases resistant to topical therapies. Its anti-inflammatory properties help reduce skin lesions and improve overall skin health .
Table 3: Psoriasis Treatment Outcomes with Amethopterin
Treatment Regimen | Patient Cohort | Response Rate (%) |
---|---|---|
Low-dose Methotrexate | 100 patients | 80% improvement |
Combination Therapy | 50 patients | 70% complete clearance |
Toxicity Management
Despite its therapeutic benefits, amethopterin can induce toxicity, particularly gastrointestinal and hematological side effects. Monitoring serum levels is crucial to prevent overdose and manage adverse effects effectively .
Case Study: Methotrexate Toxicity Management
A case study involving a patient with stage IV mantle cell lymphoma revealed acute kidney injury following high-dose amethopterin administration. The patient required glucarpidase for methotrexate toxicity management, highlighting the importance of monitoring and timely intervention .
Wirkmechanismus
Amethopterin, also known as Methotrexate, is a chemotherapy agent and immune-system suppressant . It has been widely used for the treatment of various diseases, including oncological, inflammatory, and pulmonary ones .
Target of Action
Amethopterin primarily targets the enzyme dihydrofolate reductase (DHFR) . DHFR plays a crucial role in the synthesis of tetrahydrofolate, a co-factor involved in the synthesis of nucleotides. By inhibiting DHFR, Amethopterin disrupts the synthesis of nucleotides, thereby suppressing cell division .
Mode of Action
Amethopterin acts as a competitive inhibitor of DHFR . It binds to the active site of the enzyme, preventing the conversion of dihydrofolate to the active tetrahydrofolate . This inhibition leads to a reduction in the synthesis of DNA, RNA, and proteins .
Biochemical Pathways
The major physiological interactions of Amethopterin include the folate pathway , adenosine , prostaglandins , leukotrienes , and cytokines . By inhibiting the folate pathway, Amethopterin disrupts the synthesis of purines and pyrimidines, essential components of DNA and RNA . This disruption leads to the suppression of inflammation and prevention of cell division .
Pharmacokinetics
Amethopterin exhibits a bioavailability of 60% at lower doses , which decreases at higher doses . It is metabolized in the liver and intracellularly . The elimination half-life ranges from 3-10 hours at lower doses to 8-15 hours at higher doses . The majority of Amethopterin is excreted through urine (80-100%), with small amounts excreted in feces .
Result of Action
The inhibition of nucleotide synthesis by Amethopterin prevents cell division, leading to its use in the treatment of various cancers . It also suppresses inflammation, making it effective in the treatment of autoimmune diseases .
Action Environment
The action, efficacy, and stability of Amethopterin can be influenced by various environmental factors. For instance, in individuals with kidney problems, lower doses may be needed . Long-term treatment with Amethopterin requires regular checks for side effects .
Biochemische Analyse
Biochemical Properties
Amethopterin is a 4-amino analog of folic acid and is a powerful inhibitor of the enzyme dihydrofolate reductase (DHFR) . It interacts with this enzyme, leading to its inhibition .
Cellular Effects
Amethopterin has a broad range of effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Amethopterin involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . It exerts its effects at the molecular level, primarily through the inhibition of DHFR .
Metabolic Pathways
Amethopterin is involved in the metabolic pathway of folic acid, where it acts as an inhibitor of the enzyme DHFR . This could also include any effects on metabolic flux or metabolite levels.
Biologische Aktivität
Amethopterin, commonly known as methotrexate (MTX), is a potent antimetabolite and folic acid antagonist that plays a crucial role in the treatment of various malignancies and autoimmune diseases. Its biological activity is primarily attributed to its ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cellular proliferation. This article explores the biological activity of amethopterin, including its mechanisms of action, therapeutic applications, toxicity profiles, and relevant case studies.
Amethopterin exerts its effects through several key mechanisms:
- Inhibition of Dihydrofolate Reductase (DHFR) :
- Polyglutamation :
- Adenosine Release :
Therapeutic Applications
Amethopterin is utilized in various clinical settings due to its broad spectrum of activity:
- Oncology :
- Autoimmune Diseases :
Toxicity Profile
Despite its efficacy, amethopterin is associated with several toxicities:
- Gastrointestinal Toxicity :
- Hematologic Toxicity :
- Renal Toxicity :
Case Study 1: High-Dose Methotrexate in Mantle Cell Lymphoma
A 69-year-old male with stage IV mantle cell lymphoma presented with symptomatic brain metastases. He received high-dose MTX (3.5 g/m²) but experienced persistent elevated serum MTX levels post-infusion despite adequate hydration and alkalization. The patient developed AKI but ultimately responded to glucarpidase administration for MTX toxicity management .
Case Study 2: Methotrexate in Rheumatoid Arthritis
In a cohort study involving patients with RA treated with low-dose MTX, researchers observed significant improvements in disease activity scores compared to controls. The study highlighted the importance of genetic polymorphisms in folate metabolism that could predict individual responses and toxicities associated with MTX therapy .
Research Findings
Recent studies have shed light on the pharmacogenetics associated with methotrexate therapy:
- Genetic Polymorphisms : Variants in genes encoding folate-metabolizing enzymes (e.g., MTHFR) have been linked to variations in drug metabolism and toxicity profiles among patients receiving MTX .
- Long-term Outcomes : Research indicates that patients with ALL treated with high-dose MTX may experience long-term survival benefits; however, they are at risk for late-onset toxicities such as renal impairment .
Eigenschaften
IUPAC Name |
2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N8O5/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBOZXECLQNJBKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N8O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
82334-40-5 | |
Record name | Methotrexate polyglutamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82334-40-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40859034 | |
Record name | N-(4-{[(2,4-Diaminopteridin-6-yl)methyl](methyl)amino}benzoyl)glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40859034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60388-53-6, 51865-79-3, 59-05-2 | |
Record name | DL-Amethopterin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60388-53-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | DL-Methotrexate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060388536 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DL-Amethopterin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757113 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | D-Amethopterin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117356 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | L-Glutamic acid, N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N-(4-{[(2,4-Diaminopteridin-6-yl)methyl](methyl)amino}benzoyl)glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40859034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-DL-glutamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.540 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHOTREXATE, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99ITO15X8S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.